molecular formula C15H22ClNO B3023632 1-(4-Phenylpiperidin-4-yl)butan-1-one hydrochloride CAS No. 15847-65-1

1-(4-Phenylpiperidin-4-yl)butan-1-one hydrochloride

Cat. No.: B3023632
CAS No.: 15847-65-1
M. Wt: 267.79 g/mol
InChI Key: SABJIJOJSHRGSB-UHFFFAOYSA-N
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Description

1-(4-Phenylpiperidin-4-yl)butan-1-one hydrochloride is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in various research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Phenylpiperidin-4-yl)butan-1-one hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 4-phenylpiperidine with butanoyl chloride in the presence of a suitable base, such as triethylamine, to form the corresponding butanoyl derivative. The reaction is typically carried out in an aprotic solvent, such as dichloromethane, under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions. The process may involve continuous flow reactors or batch reactors, depending on the desired scale and production efficiency. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Phenylpiperidin-4-yl)butan-1-one hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions typically yield alcohols or amines.

  • Substitution: Substitution reactions can produce a variety of derivatives, depending on the nucleophile used.

Scientific Research Applications

1-(4-Phenylpiperidin-4-yl)butan-1-one hydrochloride has diverse applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor binding.

  • Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.

  • Industry: The compound is employed in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(4-Phenylpiperidin-4-yl)butan-1-one hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system it interacts with. The exact mechanism of action can vary based on the specific application and the target molecule.

Comparison with Similar Compounds

1-(4-Phenylpiperidin-4-yl)butan-1-one hydrochloride is compared with other similar compounds to highlight its uniqueness:

  • 4-Phenylpiperidine: This compound lacks the butanoyl group present in this compound, resulting in different reactivity and applications.

  • 4-Acetyl-4-phenylpiperidine: Similar to this compound, but with an ethanoyl group instead of a butanoyl group.

  • 4-Cyano-4-phenylpiperidine: This compound contains a cyano group, which imparts different chemical properties and reactivity compared to the butanoyl derivative.

These comparisons help to understand the unique properties and applications of this compound in various fields.

Properties

IUPAC Name

1-(4-phenylpiperidin-4-yl)butan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO.ClH/c1-2-6-14(17)15(9-11-16-12-10-15)13-7-4-3-5-8-13;/h3-5,7-8,16H,2,6,9-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SABJIJOJSHRGSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1(CCNCC1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10166429
Record name 1-(4-Phenylpiperidin-4-yl)butan-1-one hydrochloride
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Molecular Weight

267.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15847-65-1
Record name 1-Butanone, 1-(4-phenyl-4-piperidinyl)-, hydrochloride (1:1)
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Record name 1-(4-Phenylpiperidin-4-yl)butan-1-one hydrochloride
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Record name NSC57801
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Record name 1-(4-Phenylpiperidin-4-yl)butan-1-one hydrochloride
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Record name 1-(4-phenylpiperidin-4-yl)butan-1-one hydrochloride
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Record name 4-Butyryl-4-phenylpiperidine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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